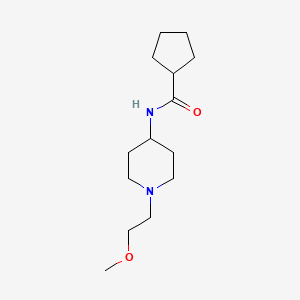

N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide

描述

属性

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-18-11-10-16-8-6-13(7-9-16)15-14(17)12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRUEKBJBMDXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide typically involves the reaction of piperidine derivatives with cyclopentanecarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to ensure the compound’s purity and structural integrity.

化学反应分析

Types of Reactions

N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted piperidine or cyclopentanecarboxamide derivatives .

科学研究应用

Chemokine Receptor Antagonism

One of the notable applications of N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide is its role as a chemokine receptor antagonist. Research indicates that derivatives of cyclopentanecarboxamide structures exhibit significant activity against the human CCR2 receptor, which is involved in inflammatory responses and various disease states.

- Binding Affinity : A related compound demonstrated an IC50 value of 1.3 nM for hCCR2 receptor binding, suggesting high potency in inhibiting receptor activity .

Potential in Cancer Therapy

Given the role of chemokine receptors in tumor progression and metastasis, compounds like this compound are being investigated for their potential therapeutic effects in oncology. Targeting CCR2 can inhibit tumor-associated macrophage recruitment, which is crucial for tumor growth and spread.

Cosmetic Applications

Emerging research suggests that this compound may also find applications in cosmetic formulations due to its favorable properties for skin interactions. The ability to modulate skin permeability and enhance the delivery of active ingredients makes it a candidate for topical formulations.

Skin Bioavailability Studies

Studies have highlighted the importance of assessing skin bioavailability for dermatological formulations. The compound's structure may allow it to penetrate skin layers effectively, enhancing the efficacy of topical applications .

Data Table: Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemokine Antagonism | High binding affinity to CCR2 (IC50 = 1.3 nM) |

| Cancer Therapy | Potential to inhibit tumor-associated macrophages and reduce metastasis |

| Cosmetic Formulations | Possible enhancement of skin permeability and delivery of active ingredients |

Case Study 1: Chemokine Receptor Inhibition

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers explored various cyclopentanecarboxamide derivatives for their ability to inhibit CCR2. The study concluded that modifications to the piperidine ring significantly enhanced binding affinity and functional activity against CCR2, indicating the therapeutic potential of such compounds in inflammatory diseases .

Case Study 2: Topical Formulation Development

A recent investigation into new cosmetic formulations highlighted the role of various compounds, including this compound, in improving skin hydration and texture. Experimental designs indicated that formulations containing this compound showed promising results in enhancing skin feel and moisture retention .

作用机制

The mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Fentanyl Analogs

Cyclopentyl Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopentanecarboxamide)

- Structural Differences: The query compound replaces the phenethyl group in cyclopentyl fentanyl with a 2-methoxyethyl group.

- Pharmacological Implications : Phenethyl groups in fentanyl analogs enhance µ-opioid receptor affinity. The methoxyethyl group may shift selectivity to peripheral receptors or reduce opioid potency .

- Synthesis : Cyclopentyl fentanyl is synthesized using cyclopentanecarbonyl chloride for N-acylation of 4-ANPP. The query compound would require 2-methoxyethyl chloride during piperidine alkylation .

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

Comparative Data Table

Pharmacokinetic and Regulatory Considerations

生物活性

N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as a receptor antagonist. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's molecular formula is , and it features a cyclopentanecarboxamide core with a piperidine moiety substituted by a 2-methoxyethyl group. This structure is significant as it influences the compound's interaction with biological targets.

1. Receptor Antagonism

Research indicates that derivatives of cyclopentanecarboxamides, including this compound, exhibit significant antagonistic activity against various chemokine receptors. For example, studies have shown that related compounds can effectively block the CC chemokine receptor 2 (CCR2), which plays a crucial role in inflammatory responses and is implicated in various diseases, including cancer and autoimmune disorders.

- Binding Affinity : A related compound showed an IC50 value of 1.3 nM for CCR2 binding, indicating strong receptor affinity .

2. Pharmacological Implications

The pharmacological implications of this compound are vast, particularly in the context of inflammatory diseases and cancer therapy. The ability to modulate chemokine signaling pathways suggests potential therapeutic applications.

- Case Study : In a study targeting cancer treatment, compounds similar to this compound demonstrated efficacy in inhibiting tumor growth by blocking CCR2-mediated pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | IC50 (nM) | Reference |

|---|---|---|---|

| Binding Affinity | CCR2 | 1.3 | |

| Functional Activity | CCR2 (chemotaxis) | 0.45 | |

| Tumor Growth Inhibition | Various cancers | - |

The mechanism through which this compound exerts its biological effects involves competitive inhibition at the CCR2 receptor site. This action prevents the binding of natural ligands, thereby disrupting downstream signaling pathways associated with inflammation and tumor progression.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide, and which purification techniques ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. For example, the 2-methoxyethyl group is introduced via nucleophilic substitution or reductive amination. Cyclopentanecarboxamide is then coupled using activating agents like HATU or EDCI. Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization. Reaction progress is monitored via TLC or LC-MS .

Q. How is the structural identity of the compound validated post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon backbone.

- High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., observed m/z matching calculated [M+H]⁺).

- IR spectroscopy to confirm carbonyl (C=O, ~1660 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for amide coupling due to their ability to dissolve both organic and inorganic reagents. Temperature control (0–25°C) minimizes side reactions during sensitive steps like piperidine alkylation. Inert atmospheres (N₂/Ar) prevent oxidation of intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. To address this:

- Reproduce assays under standardized protocols (e.g., ATP-based viability assays for cytotoxicity).

- Validate purity via HPLC (>95%) and control for stereochemical integrity (chiral HPLC or X-ray crystallography).

- Compare binding affinities using surface plasmon resonance (SPR) or radioligand displacement assays to confirm target engagement .

Q. What strategies enhance the compound’s selectivity for specific receptors or enzymes?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical:

- Modify the cyclopentane ring : Introduce substituents (e.g., halogens) to alter steric bulk and electronic properties.

- Optimize the 2-methoxyethyl group : Vary chain length or replace methoxy with other alkoxy groups to probe hydrogen-bonding interactions.

- Molecular docking simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .

Q. How does the compound’logP influence its pharmacokinetic profile, and what computational tools predict this?

- Methodological Answer : LogP (octanol-water partition coefficient) affects membrane permeability and bioavailability. Computational tools like Molinspiration or Schrödinger’s QikProp estimate logP and other ADME properties. Experimental validation via shake-flask or HPLC-derived retention times ensures accuracy. For instance, a logP <3 is ideal for CNS penetration .

Q. What in vitro models are suitable for assessing the compound’s metabolic stability?

- Methodological Answer : Use hepatocyte microsomes (human/rat) to measure metabolic half-life (t₁/₂). Incubate the compound with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4) identify potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。